
(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide is a heterocyclic compound that features a pyrimidine ring fused with a cyanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide typically involves the reaction of a suitable pyrimidine precursor with cyanamide under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the cyanamide group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the cyanamide moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential to inhibit specific enzymes or receptors, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The cyanamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A heterocyclic compound with a fused benzene and imidazole ring.
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Uniqueness
(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide is unique due to the presence of both a pyrimidine ring and a cyanamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its reactivity and ability to form multiple types of interactions set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C8H14N4/c1-7(2)12-5-3-4-10-8(12)11-6-9/h7H,3-5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
IKLQQWYDTBWRHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCCN=C1NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
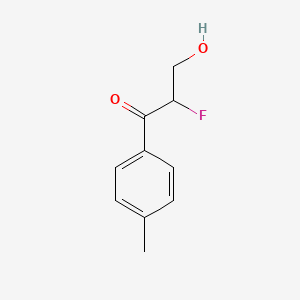
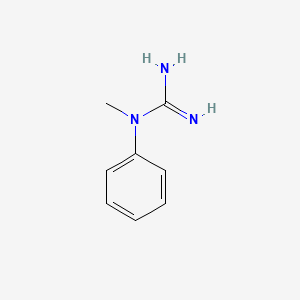
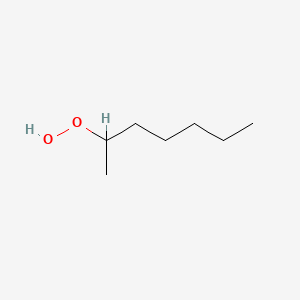

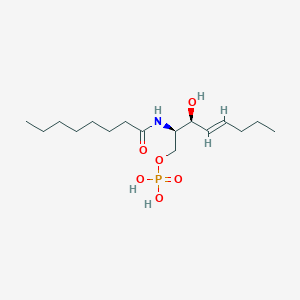
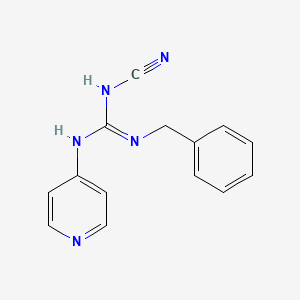
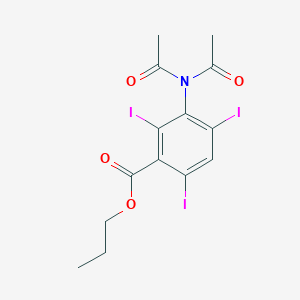

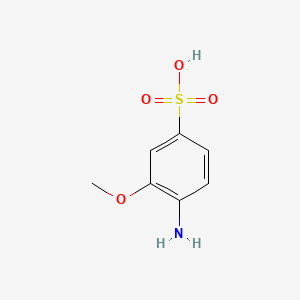
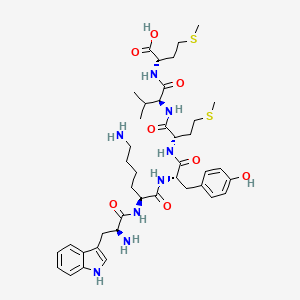
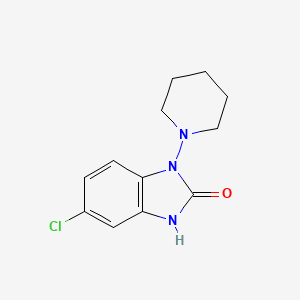

![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
